1,3-Benzenediamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4,6-dinitro-N'-propyl-
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Overview
Description
1,3-Benzenediamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4,6-dinitro-N’-propyl- is a complex organic compound with a molecular formula of C16H21N5O5S. This compound is characterized by its unique structure, which includes a benzenediamine core substituted with various functional groups, including nitro, dimethylamino, and furanyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4,6-dinitro-N’-propyl- typically involves multiple steps, starting with the preparation of the benzenediamine core. The introduction of nitro groups is usually achieved through nitration reactions using nitric acid and sulfuric acid. The furanyl and dimethylamino groups are introduced through substitution reactions, often involving the use of reagents such as dimethylamine and furfuryl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenediamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4,6-dinitro-N’-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Dimethylamine in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitro or amino derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzenediamine derivatives.
Scientific Research Applications
1,3-Benzenediamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4,6-dinitro-N’-propyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3-Benzenediamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4,6-dinitro-N’-propyl- involves its interaction with various molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to potential antimicrobial or anticancer effects. The dimethylamino and furanyl groups may enhance the compound’s ability to penetrate biological membranes and interact with specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzenediamine, 2-methyl-: Similar core structure but lacks the complex substituents found in the target compound.
1,3-Benzenediamine, 5-nitro-: Contains a nitro group but lacks the furanyl and dimethylamino groups.
1,4-Benzenediamine, N,N-dimethyl-: Contains dimethylamino groups but differs in the position of substitution and lacks the nitro and furanyl groups.
Uniqueness
1,3-Benzenediamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4,6-dinitro-N’-propyl- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
142744-19-2 |
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Molecular Formula |
C19H27N5O5S |
Molecular Weight |
437.5 g/mol |
IUPAC Name |
3-N-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-4,6-dinitro-1-N-propylbenzene-1,3-diamine |
InChI |
InChI=1S/C19H27N5O5S/c1-4-7-20-16-10-17(19(24(27)28)11-18(16)23(25)26)21-8-9-30-13-15-6-5-14(29-15)12-22(2)3/h5-6,10-11,20-21H,4,7-9,12-13H2,1-3H3 |
InChI Key |
JONYPUKQVRMTRD-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCSCC2=CC=C(O2)CN(C)C |
Origin of Product |
United States |
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